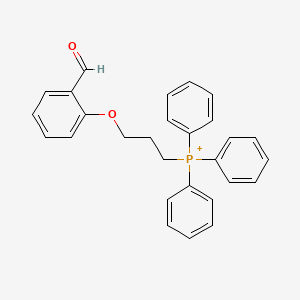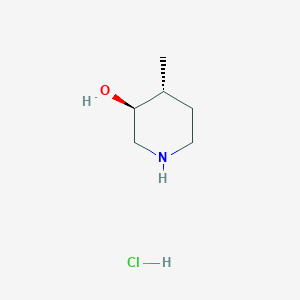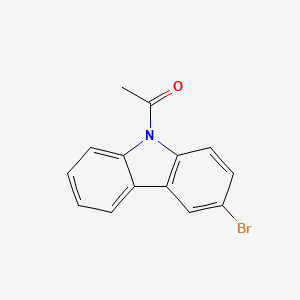
2-(3-(Triphenylphosphoranyl)propoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3-(Triphenylphosphoranyl)propoxy)benzaldehyde is an organic compound that features a benzaldehyde group attached to a propoxy chain, which is further linked to a triphenylphosphoranyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Triphenylphosphoranyl)propoxy)benzaldehyde typically involves a multi-step process. One common method includes the reaction of triphenylphosphine with an appropriate alkyl halide to form the triphenylphosphoranyl intermediate. This intermediate is then reacted with a benzaldehyde derivative under controlled conditions to yield the final product. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also incorporate advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
2-(3-(Triphenylphosphoranyl)propoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
科学的研究の応用
2-(3-(Triphenylphosphoranyl)propoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-(Triphenylphosphoranyl)propoxy)benzaldehyde involves its interaction with specific molecular targets. The triphenylphosphoranyl group can act as a nucleophile, participating in various chemical reactions. The benzaldehyde moiety can interact with biological molecules, potentially affecting biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A related compound with a similar triphenylphosphoranyl group.
Benzaldehyde: Shares the benzaldehyde moiety but lacks the triphenylphosphoranyl group.
Triphenylphosphine oxide: Contains the triphenylphosphoranyl group but differs in its oxidation state.
Uniqueness
2-(3-(Triphenylphosphoranyl)propoxy)benzaldehyde is unique due to the combination of the triphenylphosphoranyl and benzaldehyde groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
17954-76-6 |
|---|---|
分子式 |
C28H26BrO2P |
分子量 |
505.4 g/mol |
IUPAC名 |
3-(2-formylphenoxy)propyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26O2P.BrH/c29-23-24-13-10-11-20-28(24)30-21-12-22-31(25-14-4-1-5-15-25,26-16-6-2-7-17-26)27-18-8-3-9-19-27;/h1-11,13-20,23H,12,21-22H2;1H/q+1;/p-1 |
InChIキー |
JMIZHNVQJYKBCU-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CCCOC2=CC=CC=C2C=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)[P+](CCCOC2=CC=CC=C2C=O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
| 17954-76-6 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(4-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B3367463.png)




![Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate](/img/structure/B3367506.png)
